5-Hexyl-4-methylindolo[2,3-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-hexyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3/c1-3-4-5-8-14-24-20-15(2)10-9-11-16(20)19-21(24)23-18-13-7-6-12-17(18)22-19/h6-7,9-13H,3-5,8,14H2,1-2H3 |
InChI Key |
NUUPNAIJAIYFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Analysis of 5 Hexyl 4 Methylindolo 2,3 B Quinoxaline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Hexyl-4-methylindolo[2,3-b]quinoxaline, both ¹H and ¹³C NMR would be indispensable.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the hexyl and methyl groups, as well as the aromatic protons of the indolo[2,3-b]quinoxaline core. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ) and coupling patterns would provide information about their electronic environment and proximity to other protons. For instance, the methyl group protons would likely appear as a singlet, while the hexyl chain protons would exhibit a more complex pattern of triplets and multiplets.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This would allow for the definitive identification of the carbon skeleton, including the quaternary carbons of the fused ring system. Studies on similar long-chain alkyl indolo[2,3-b]quinoxalines have shown characteristic chemical shifts for the carbon atoms of the heterocyclic core and the attached alkyl chains. researchgate.net
A comprehensive structural assignment would be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn would confirm its molecular formula.
The mass spectrum would also reveal a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be the most prominent, and its m/z value would correspond to the molecular weight of the compound. Fragmentation of the hexyl chain would likely result in a series of peaks corresponding to the loss of alkyl fragments. Analysis of these fragmentation patterns can provide valuable structural information. For example, mass spectra of related long-chain alkyl indolo[2,3-b]quinoxalines show the molecular ion as a key feature. researchgate.net
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, one would expect to see characteristic absorption bands corresponding to:
C-H stretching vibrations of the aromatic rings and the aliphatic hexyl and methyl groups.
C=N and C=C stretching vibrations within the aromatic and heterocyclic ring system.
C-N stretching vibrations .
The specific wavenumbers (cm⁻¹) of these absorptions would help to confirm the presence of the indolo[2,3-b]quinoxaline core and the alkyl substituents.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Electronic Absorption (UV-Vis) spectroscopy provides information about the conjugated π-electron system of a molecule, known as the chromophore. The indolo[2,3-b]quinoxaline ring system is a large, aromatic chromophore that is expected to absorb light in the ultraviolet and possibly the visible region of the electromagnetic spectrum.
The UV-Vis spectrum would show one or more absorption maxima (λmax), which are characteristic of the electronic transitions within the molecule. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic core. Therefore, the UV-Vis spectrum would serve as a fingerprint for the this compound chromophore.
Academic Research into the Biological Activities of 5 Hexyl 4 Methylindolo 2,3 B Quinoxaline Derivatives
Anticancer and Cytotoxic Investigations
The indolo[2,3-b]quinoxaline scaffold is a significant point of interest in medicinal chemistry due to its structural similarity to other known DNA intercalating agents. This has spurred extensive research into the anticancer potential of its derivatives.
In Vitro Screening against Human Cancer Cell Lines (e.g., Lung A-549, Cervical HeLa, Prostate DU-145)
Derivatives of the indolo[2,3-b]quinoxaline family have been evaluated for their cytotoxic effects across a wide panel of human cancer cell lines. While specific data for 5-Hexyl-4-methylindolo[2,3-b]quinoxaline is not extensively detailed in the reviewed literature, studies on closely related analogs provide significant insight into the potential activity of this compound class.
For instance, various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have demonstrated noteworthy anticancer activity against 59 different human tumor cell lines. researchgate.net Similarly, research into 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives showed cytotoxic activity against human breast (MCF-7), cervical (HeLa), and lung (A-549) cancer cell lines. researchgate.net Another study highlighted a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, which induced cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cells. nih.gov The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, from this study illustrate the potent effect of this related compound. nih.gov
Quinoxaline (B1680401) derivatives, in general, have been identified as a promising class of chemotherapeutic agents. nih.gov One study on various quinoxaline derivatives found that compound 4m, a 2,3-dialkenyl quinoxaline, exhibited potent inhibitory activity against A549 cells with an IC₅₀ value of 9.32 ± 1.56 μM. nih.gov
Table 1: Cytotoxic Activity of a 5-methyl-5H-indolo[2,3-b]quinoline Derivative (BAPPN)
| Cell Line | Cancer Type | IC₅₀ (μg/mL) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 3.3 |
| HCT-116 | Colon Carcinoma | 23 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| A549 | Lung Carcinoma | 9.96 |
Data sourced from a study on a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline. nih.gov
Molecular Mechanisms of Cytotoxicity, including DNA Intercalation
The primary mechanism of cytotoxicity for indolo[2,3-b]quinoxaline derivatives is widely accepted to be their interaction with DNA. researchgate.net These planar, polyaromatic compounds insert themselves between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netnih.gov This interaction leads to a distortion of the DNA structure, which can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov
Spectroscopic studies have confirmed that the planar aromatic moieties of indoloquinoxaline derivatives intercalate between DNA nucleobases. nih.gov The binding constants for these interactions are typically high, in the range of 10⁶ M⁻¹ for monomeric derivatives, indicating a strong affinity for DNA. nih.gov This intercalation disrupts the normal function of DNA-associated enzymes. For example, some derivatives of the parent compound, 5-methyl-5H-indolo[2,3-b]quinoline, are known to act as topoisomerase II inhibitors. nih.gov Topoisomerase II is a crucial enzyme that manages DNA tangles and supercoils; inhibiting its function can cause catastrophic DNA damage during cell division.
Analogical Relationship to Known Cytotoxic Agents (e.g., Cryptoleptine, Ellipticine)
The structure of indolo[2,3-b]quinoxaline is analogous to several well-known natural alkaloids with proven cytotoxic properties. It is considered a structural analog of ellipticine (B1684216), an anticancer agent isolated from Ochrosia elliptica. researchgate.net Both compounds share a planar, fused heterocyclic ring system that is optimal for DNA intercalation.
Furthermore, the core structure is closely related to cryptolepine (B1217406). Cryptolepine is the main indoloquinoline alkaloid isolated from the African plant Cryptolepis sanguinolenta, which is used in traditional medicine. nih.gov The parent compound 5-methyl-5H-indolo[2,3-b]quinoline is also known as neocryptolepine (B1663133) and belongs to this family of alkaloids, which are recognized for their ability to bind DNA. nih.gov The established anticancer activities of ellipticine and cryptolepine provide a strong rationale for the investigation and development of indolo[2,3-b]quinoxaline derivatives as novel therapeutic agents.
Antimicrobial Research
The versatile indolo[2,3-b]quinoxaline scaffold has also been explored for its potential to combat various microbial pathogens.
Evaluation of Antibacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv, E. coli, S. aureus)
Derivatives of indolo[2,3-b]quinoxaline have shown promise as antibacterial agents, particularly against mycobacteria. The 1,4-di-N-oxide derivatives of quinoxalines have been reported to inhibit Mycobacterium tuberculosis by 99 to 100%. researchgate.net Specific research on heterocyclic analogues of indolo[2,3-b]quinoxalines demonstrated a reasonable bacteriostatic effect against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov Further studies on esters of quinoxaline 1,4-di-N-oxide identified several compounds with activity against the H37Rv strain comparable to the frontline drug isoniazid. nih.gov
The antibacterial activity of the broader quinoxaline class extends to both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govmedchemexpress.com However, the efficacy can vary significantly based on the specific substitutions on the quinoxaline ring. For instance, in one study, symmetrically disubstituted quinoxalines displayed the most significant antibacterial activity, while asymmetrically substituted versions showed reduced effects. nih.gov
Table 2: Antitubercular Activity of a Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivative
| Compound | Strain | MIC (μg/mL) |
|---|---|---|
| 7b | Mycobacterium tuberculosis H37Rv | 6.25 |
| 7b | Mycobacterium tuberculosis 5521 (XDR) | 12.5 |
| Isoniazid (INH) | Mycobacterium tuberculosis H37Rv | <0.1 |
Data from a study on heterocyclic analogues of indolo[2,3-b]quinoxalines. nih.gov
Investigation of Antiviral Potential (e.g., Hepatitis C Virus NS5A inhibition, DNA interaction)
In the context of the Hepatitis C Virus (HCV), the nonstructural protein 5A (NS5A) is a critical component of the viral replication complex and a key target for direct-acting antivirals. nih.gov While direct studies on this compound as an NS5A inhibitor are not prominent, the quinoxaline scaffold is a core component of several known HCV NS3/4A protease inhibitors and other antiviral agents. nih.govnih.gov Inhibitors of NS5A have been shown to block the formation of new viral replication complexes. plos.org Given the structural features of indolo[2,3-b]quinoxalines and their proven ability to interact with biological macromolecules, they represent a class of compounds with potential for development as inhibitors of viral proteins like HCV NS5A.
Studies on Antiparasitic Efficacy (e.g., against Toxoplasma gondii)
The global health impact of parasitic diseases, such as toxoplasmosis caused by Toxoplasma gondii, necessitates the development of novel and effective therapeutic agents. Research into the antiparasitic properties of quinoxaline derivatives has shown promise. For instance, certain quinolone-coumarin hybrids have been investigated for their in vitro efficacy against T. gondii. nih.gov These studies highlight the potential of related heterocyclic structures in combating parasitic infections.
Table 1: Antiparasitic Activity of a Related Heterocyclic Compound
| Compound | Target Organism | Key Finding | Reference |
|---|---|---|---|
| para-iodo derivative of 1,3,4-thiadiazole (B1197879) | Toxoplasma gondii | Reduced infected host cells by 44% and tachyzoites per vacuole by 93%. | nih.gov |
Other Biological Modulatory Effects
Beyond antiparasitic investigations, the indolo[2,3-b]quinoxaline scaffold has been explored for a range of other biological activities.
Inflammation is a key component of many chronic diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of the indolo[2,3-b]quinoxaline and related quinoxaline structures have been synthesized and evaluated for their anti-inflammatory potential. researchgate.netresearchgate.net For example, a series of novel 1,2,4-triazolo[4,3-a]quinoxaline derivatives were synthesized and showed anti-inflammatory activity. researchgate.net
In a study investigating the anti-inflammatory effects of quinoline (B57606) derivatives, a compound was synthesized and loaded into soluble starch nanoparticles to be tested against methotrexate-induced inflammation. nih.gov The results indicated that the treatment led to minimal inflammatory infiltration and congestion in lung tissue. nih.gov While these studies are on related but structurally distinct compounds, they underscore the potential of the broader quinoxaline family as a source of anti-inflammatory agents. Specific research is needed to ascertain the anti-inflammatory properties of this compound.
The rising prevalence of diabetes mellitus has spurred the search for new therapeutic options. The quinoxaline nucleus is recognized as a promising scaffold for developing compounds with antidiabetic activity. nih.gov Research has shown that some quinoxaline derivatives act as dipeptidyl peptidase-IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The inhibition of DPP-4 leads to increased insulin (B600854) secretion and improved glucose control. nih.gov
A study on a new series of quinoxalinone derivatives demonstrated that some compounds exhibited potent hypoglycemic effects, comparable to the positive control, pioglitazone. nih.gov These effects were attributed to the alleviation of cellular oxidative stress and modulation of glucose transporter proteins. nih.gov Although direct data on this compound is not available, the established antidiabetic potential of the quinoxaline core suggests that this derivative may warrant investigation.
Table 2: Antidiabetic Activity of Quinoxalinone Derivatives
| Compound Series | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|
| Quinoxalinone derivatives | Alleviation of cellular oxidative stress and modulation of GLUT4, SGLT2, and GLUT1 proteins. | Compounds 5i and 6b showed strong hypoglycemic effects, comparable to pioglitazone. | nih.gov |
There is a growing interest in the potential of indolo[2,3-b]quinoxaline derivatives in the context of neurodegenerative diseases. A review on the pharmacological properties of these derivatives highlights their potential application in this area. researchgate.net While the specific mechanisms are still under investigation, the unique structure of the indolo[2,3-b]quinoxaline scaffold makes it a candidate for interacting with biological targets relevant to neurodegeneration. Further dedicated studies are necessary to explore the potential of this compound in this therapeutic area.
Some research has pointed towards the anticoagulant properties of substituted indolo[2,3-b]quinoxalines. A study focused on the synthesis of a new series of these derivatives with the aim of evaluating their anticoagulant activity. researchgate.net This suggests that the indolo[2,3-b]quinoxaline scaffold can be modified to influence blood coagulation pathways. However, specific data on the anticoagulant effect of this compound has not been reported.
The ability to modulate the immune system is a critical aspect of treating various diseases, from autoimmune disorders to cancer. While the broader class of quinoxaline derivatives has been investigated for various biological activities, specific studies focusing on the immunomodulatory effects of this compound are currently lacking in the scientific literature. Future research may explore how this particular substitution pattern influences immune responses.
No Published Research Found for "this compound" in Advanced Materials Science
Following a comprehensive search of scientific literature and chemical databases, no specific research or application data could be found for the chemical compound This compound . Consequently, an article detailing its specific applications in advanced materials science, as per the requested outline, cannot be generated at this time.
The investigation sought to find documented evidence of this particular compound's use in the following areas:
Organic Electronics and Optoelectronic Devices: Specifically, its utilization as a semiconductor or in emitting layers for Organic Light-Emitting Diodes (OLEDs), or its role in excitonic and dye-sensitized solar cells.
Chemical Sensing and Fluorescent Probes: Information on its development as a multifunctional chemosensor or its application as a fluorescent probe for biological imaging.
Energy Storage Systems: Any research detailing its use in batteries, capacitors, or other energy storage technologies.
While the broader class of compounds known as indolo[2,3-b]quinoxalines and their derivatives have shown promise in these fields, the specific properties and performance of the 5-Hexyl-4-methyl substituted variant have not been reported in the available scientific literature. Research in materials science often focuses on the parent scaffold, and the introduction of specific alkyl groups, such as hexyl and methyl at the 5 and 4 positions respectively, would yield a compound with unique electronic and physical properties that must be experimentally characterized.
Without published studies on the synthesis, characterization, and application of "this compound," any discussion of its role in the aforementioned technologies would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community would be necessary to determine the potential of this specific compound in advanced materials science.
Applications of 5 Hexyl 4 Methylindolo 2,3 B Quinoxaline in Advanced Materials Science
Design as Anolyte Scaffolds for Nonaqueous Redox Flow Batteries
Redox flow batteries (RFBs) represent a promising technology for grid-scale energy storage, which is crucial for stabilizing power grids that rely on intermittent renewable energy sources like solar and wind. nih.govnih.govmtieat.org Nonaqueous redox flow batteries (NARFBs) are particularly attractive as they can offer higher cell voltages compared to their aqueous counterparts. nih.gov A key challenge in the development of NARFBs is the design of stable, soluble, and high-performance redox-active materials. The indolo[2,3-b]quinoxaline scaffold has emerged as a promising candidate for anolytes (the negative electrolyte) in NARFBs. nih.govnih.govmtieat.orgmdpi.com
The design of the indolo[2,3-b]quinoxaline scaffold for this application is based on the principle of expanding the π-conjugated system of quinoxaline-based molecules. nih.gov This expansion, achieved by fusing a π-donor nitrogen atom, leads to better charge delocalization in the charged state, which in turn enhances the stability of the molecule. nih.gov Researchers have synthesized and evaluated a library of indolo[2,3-b]quinoxaline derivatives to establish structure-property relationships. nih.gov
A particularly successful derivative, a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, has demonstrated exceptional properties as an anolyte. nih.govnih.govmtieat.org This compound exhibits a low reduction potential, high solubility, and remarkable stability, which are all critical parameters for a high-performance anolyte. nih.govnih.govmtieat.org
Below are the detailed research findings for this exemplary indolo[2,3-b]quinoxaline derivative.
Electrochemical Properties and Solubility
The electrochemical properties of the 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline mixture were thoroughly investigated. It was found to have a low reduction potential of -2.01 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. nih.govnih.govmtieat.org This low potential is advantageous for achieving a high cell voltage in a full battery. Furthermore, the compound demonstrated a high solubility of greater than 2.7 M in acetonitrile, a common solvent for NARFBs. nih.govnih.govmtieat.org High solubility is essential for achieving a high energy density in the battery.
Electrochemical Performance of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
| Property | Value |
| Reduction Potential (E₁⸝₂) vs Fc/Fc⁺ | -2.01 V |
| Solubility in Acetonitrile | >2.7 M |
Stability and Cell Performance
The stability of the anolyte is a critical factor for the long-term performance of a redox flow battery. In H-cell cycling tests, the 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline anolyte showed remarkable stability, with a capacity retention of 99.86% over 49.5 hours, corresponding to 202 cycles. nih.govnih.govmtieat.org This translates to a very low capacity fade rate of 0.000693% per cycle. nih.gov
To demonstrate its practical application, this anolyte was paired with N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) as the catholyte in a prototype all-organic NARFB. nih.govnih.govmtieat.org This full-cell configuration achieved a cell voltage of 2.3 V and a capacity of 2.68 Ah/L. nih.gov The battery maintained 95.8% of its capacity over 120 cycles (75.1 hours) with an average utilization of 75.5%. nih.govnih.govmtieat.org
Performance of a Nonaqueous Redox Flow Battery Utilizing the Indolo[2,3-b]quinoxaline Derivative
| Parameter | Value |
| Anolyte | 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline |
| Catholyte | N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) |
| Cell Voltage | 2.3 V |
| Capacity | 2.68 Ah/L |
| Capacity Retention (120 cycles) | 95.8% |
| Average Utilization | 75.5% |
These findings underscore the potential of the indolo[2,3-b]quinoxaline scaffold for designing highly stable and high-performance anolytes for nonaqueous redox flow batteries. While direct experimental data for this compound is not available, the principles of π-system expansion and strategic functionalization demonstrated with the exemplary compound suggest that other derivatives within this class could also exhibit promising electrochemical properties. Further research into compounds like this compound could lead to the development of even more advanced anolytes for next-generation energy storage systems.
Theoretical and Computational Investigations of 5 Hexyl 4 Methylindolo 2,3 B Quinoxaline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For derivatives of the indolo[2,3-b]quinoxaline class, methods like Density Functional Theory (DFT) are commonly used to investigate electronic structure. nih.govrsc.org
These calculations would typically determine:
Molecular Geometry: The optimized three-dimensional structure of the molecule, including bond lengths and angles.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For related indolo[2,3-b]quinoxaline dyes, LUMO levels have been calculated to be in the range of -3.29 to -3.43 eV, suggesting potential as n-type materials. nih.gov
Electron Density and Reactivity Descriptors: Mapping of the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting sites of reaction.
A hypothetical data table for such calculations on 5-Hexyl-4-methylindolo[2,3-b]quinoxaline would resemble the following, though the values are purely illustrative.
| Computational Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
Molecular Docking Studies for Ligand-Target Interactions and Mechanistic Insights
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or DNA. researchgate.net This method is crucial for drug discovery. Studies on various quinoxaline (B1680401) derivatives have employed docking to explore their potential as anticancer agents by targeting receptors like the Epidermal Growth Factor Receptor (EGFR).
A molecular docking study would involve:
Target Selection: Identifying a biologically relevant protein target. For related compounds, targets have included DNA, topoisomerase enzymes, and various kinases. researchgate.net
Binding Pose Prediction: Simulating the most likely binding orientation of the ligand within the active site of the target.
Binding Affinity Calculation: Estimating the strength of the interaction, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki).
For example, docking studies on other quinoxaline hybrids have shown binding energies ranging from –9.57 to –12.03 kcal/mol against specific protein targets.
Elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
Structure-Activity Relationship (SAR) studies analyze how changes in a molecule's structure affect its biological activity. Structure-Property Relationship (SPR) studies do the same for its physicochemical properties. For the indolo[2,3-b]quinoxaline scaffold, research has shown that the type and position of substituents significantly influence activity.
Key findings in the broader class of indolo[2,3-b]quinoxalines that would inform an SAR study of the target compound include:
Influence of Substituents: The nature of groups attached to the core structure can drastically alter properties. For instance, the addition of alkyl groups or electron-donating/withdrawing groups can modify a compound's ability to intercalate with DNA or inhibit specific enzymes.
Role of Side Chains: The length and composition of side chains can impact solubility, cell permeability, and binding affinity. The thermal stability of complexes between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is dependent on the substituents and their orientation.
A focused SAR study on this compound would involve synthesizing and testing a series of analogues where the hexyl and methyl groups are varied to determine their contribution to a specific activity.
Computational Prediction of Spectroscopic Characteristics
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for confirming its identity after synthesis. Time-Dependent DFT (TD-DFT) is often used for this purpose. nih.gov
UV-Visible Spectroscopy: TD-DFT can predict the electronic absorption wavelengths (λmax), which correspond to electron transitions between molecular orbitals. For related indolo[2,3-b]quinoxaline dyes, absorption maxima have been observed in the range of 501–561 nm. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies, corresponding to the peaks in an IR spectrum, which helps identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule, aiding in structure elucidation.
A summary of predicted spectroscopic data would typically be presented in a table.
| Spectroscopic Technique | Predicted Data (Illustrative) |
| UV-Vis (λmax) | ~350 nm, ~410 nm |
| Key IR Frequencies (cm⁻¹) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1620 (C=N) |
| ¹H NMR (δ, ppm) | ~2.8 (s, 3H, -CH₃), ~0.9-4.5 (m, 13H, -Hexyl), ~7.5-8.5 (m, Ar-H) |
| ¹³C NMR (δ, ppm) | ~15-35 (-Hexyl), ~25 (-CH₃), ~110-150 (Aromatic C) |
While detailed, specific data for this compound remains elusive in current scientific databases, the established computational methodologies for the indolo[2,3-b]quinoxaline class provide a clear framework for how such a compound would be theoretically investigated.
Future Directions and Emerging Research Avenues for 5 Hexyl 4 Methylindolo 2,3 B Quinoxaline
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The traditional synthesis of quinoxaline (B1680401) derivatives often involves harsh reaction conditions, toxic solvents, and catalysts that are difficult to recycle. ias.ac.in Modern chemistry is increasingly focused on "green" and sustainable practices, and future research on 5-Hexyl-4-methylindolo[2,3-b]quinoxaline will likely prioritize the development of such methodologies.
Key areas of development include:
Solvent-Free and Aqueous Synthesis: Shifting away from volatile organic solvents to water or solvent-free conditions is a primary goal. ias.ac.inconsensus.app Research has demonstrated the feasibility of synthesizing quinoxalines under solvent-free conditions, which not only reduces environmental impact but can also simplify product purification. ias.ac.in
Reusable and Benign Catalysts: The use of solid acid catalysts like cellulose (B213188) sulfuric acid or sulfated polyborate offers significant advantages. ias.ac.inresearchgate.net These catalysts are often inexpensive, biodegradable, highly efficient, and can be recovered and reused, aligning with the principles of a circular economy. ias.ac.inresearchgate.net
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and visible-light photoredox catalysis are emerging as powerful tools. benthamscience.comresearchgate.netresearchgate.net Microwave irradiation can dramatically reduce reaction times, while photoredox catalysis allows reactions to proceed at room temperature using visible light, minimizing energy consumption. benthamscience.comresearchgate.net
Table 1: Comparison of Conventional vs. Emerging Green Synthetic Approaches for Indoloquinoxalines
| Feature | Conventional Methods | Emerging Green Methods | Key Advantages of Green Methods |
|---|---|---|---|
| Solvent | Refluxing acetic acid, ethanol, xylene benthamscience.comimist.ma | Water, Polyethylene Glycol (PEG), or solvent-free ias.ac.inresearchgate.netresearchgate.net | Reduced toxicity and environmental pollution. consensus.app |
| Catalyst | Mineral acids (e.g., HCl) researchgate.net | Reusable solid acids (e.g., cellulose sulfuric acid), organo-photoredox catalysts (e.g., Rose Bengal) researchgate.netresearchgate.net | Catalyst recyclability, lower cost, reduced waste. ias.ac.in |
| Energy Input | High temperatures, long reflux times (2-24 hours) ias.ac.inimist.ma | Microwave irradiation, visible light at room temperature benthamscience.comresearchgate.net | Faster reactions, lower energy consumption. |
| Byproducts | Often require stoichiometric reagents leading to more waste | Atom-economical reactions with higher efficiency researchgate.netnih.gov | Higher process mass intensity, less waste. researchgate.net |
Applying these green principles to the specific synthesis of this compound would not only make its production more economically viable and environmentally responsible but could also open up new avenues for large-scale manufacturing.
Exploration of Novel Biological Targets and Therapeutic Applications
The 6H-indolo[2,3-b]quinoxaline scaffold is a well-established pharmacophore known for a wide range of biological activities, primarily attributed to its ability to intercalate with DNA. nih.govresearchgate.net Derivatives have shown promise as anticancer, antiviral, antibacterial, and even antipsychotic agents. nih.govresearchgate.netjocpr.com Future research on this compound will focus on identifying its specific biological targets and exploring its potential in new therapeutic areas.
Emerging research directions include:
Antimycobacterial Activity: There is a pressing need for new drugs to combat multidrug-resistant (MDR) tuberculosis. ipp.pt Indolo[2,3-b]quinoxaline analogues have demonstrated moderate to significant activity against Mycobacterium tuberculosis, and the lipophilic nature of the hexyl group on this compound may enhance its penetration into the mycobacterial cell wall. researchgate.netnih.govresearchgate.net
Targeting Specific Enzymes: Beyond simple DNA intercalation, research has shown that some derivatives can act as inhibitors of specific enzymes, such as DNA topoisomerase II, which is crucial for DNA replication in cancer cells. nih.gov Investigating the inhibitory potential of this compound against a panel of kinases, proteases, or other enzymes involved in disease could uncover novel mechanisms of action.
Neurodegenerative Diseases: Certain compounds with the indoloquinoxaline framework have been explored for the treatment of neurodegenerative diseases. nih.gov The specific substitution pattern of this compound could influence its ability to cross the blood-brain barrier and interact with targets relevant to these conditions.
Bioimaging: The inherent fluorescence of the indoloquinoxaline core presents an opportunity for its use in bioimaging. acs.org Derivatives have been successfully used to stain cancer cells and nematodes, suggesting that this compound could be developed as a fluorescent probe for diagnostic applications. acs.org
Integration into Hybrid Material Systems for Enhanced Functionality
The rigid, planar, and electron-deficient nature of the indolo[2,3-b]quinoxaline core makes it an excellent building block for advanced materials in organic electronics. benthamscience.comnih.gov The hexyl and methyl groups of this compound can be used to tune solubility and solid-state packing, which are critical for material performance.
Future research will likely focus on integrating this compound into hybrid systems:
Organic Light-Emitting Diodes (OLEDs): Indoloquinoxaline derivatives have been successfully used as electron-transporting and emitting layers in OLEDs. benthamscience.comresearchgate.netresearchgate.net Future work could involve creating hybrid materials where this compound is covalently linked to other chromophores to fine-tune the emission color and improve device efficiency and stability. researchgate.net
Redox Flow Batteries (RFBs): A highly promising area is the use of indolo[2,3-b]quinoxalines as anolyte materials in nonaqueous redox flow batteries (NARFBs) for grid-scale energy storage. acs.orgnih.govnih.gov The indolo[2,3-b]quinoxaline scaffold provides a low reduction potential and high stability. acs.orgresearchgate.net The N-position on the indole (B1671886) ring serves as a convenient handle for attaching solubilizing groups, a role the hexyl group in this compound could fulfill. acs.orgnih.gov Research has shown that derivatives can achieve high solubility and remarkable stability over hundreds of charge-discharge cycles. nih.govnih.govresearchgate.net
Chemosensors: The electronic properties of the indolo[2,3-b]quinoxaline system can be sensitive to the presence of external stimuli, making it a candidate for chemosensors. nih.gov Integrating this compound into polymer matrices or onto nanoparticle surfaces could lead to new sensors for detecting ions or small molecules.
Table 2: Potential Applications of Indolo[2,3-b]quinoxaline Derivatives in Materials Science
| Application Area | Function of Indoloquinoxaline Core | Role of Substituents (e.g., Hexyl, Methyl) | Research Finding |
|---|---|---|---|
| Nonaqueous Redox Flow Batteries (NARFBs) | Stable, low reduction potential anolyte scaffold acs.orgnih.gov | Enhance solubility and prevent π–π stacking acs.orgnih.gov | A derivative exhibited >2.7 M solubility and 99.86% capacity retention over 202 cycles. nih.govnih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting and emitting layer benthamscience.comresearchgate.net | Tune electronic properties and film morphology | Hybrid materials with polyaromatic hydrocarbons show good thermal stability and have been used in cyan-emitting devices. researchgate.net |
| Organic Electronics | n-type semiconductor researchgate.net | Modify charge carrier mobility and processability | Used in organic transistors and as sensitizers in solar cells. benthamscience.comimist.ma |
| Bioimaging & Sensors | Fluorescent and AIE (Aggregation-Induced Emission) properties acs.org | Modulate aggregation behavior and cell permeability | Derivatives used for high-contrast imaging of cancer cells and nematodes. acs.org |
Advanced Computational Modeling for Rational Design and Optimization
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. The rational design and optimization of this compound and its future derivatives will heavily rely on these methods.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are invaluable for predicting the electronic and optical properties of new materials. acs.orgresearchgate.net This method has been used to accurately calculate the reduction potentials of indolo[2,3-b]quinoxaline anolytes for RFBs and to understand structure-property relationships, guiding the design of next-generation molecules with improved performance. acs.org
Molecular Docking: To explore new therapeutic applications, molecular docking simulations can predict how this compound might bind to various biological targets like enzymes or protein receptors. researchgate.net This approach has been used to propose a plausible mechanism for the antimycobacterial activity of related compounds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By synthesizing and testing a small library of derivatives related to this compound, QSAR models could be built to predict the activity of new, unsynthesized compounds, thereby optimizing the design process for more potent drug candidates. researchgate.net This approach has been applied to the development of dual PI3K/HDAC inhibitors. researchgate.netnih.gov
The synergy between advanced computational modeling and targeted experimental synthesis will accelerate the discovery of novel applications for this compound, unlocking its full potential in medicine and technology.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 5-Hexyl-4-methylindolo[2,3-b]quinoxaline, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation between substituted indole and quinoxaline precursors. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reactant solubility and reaction efficiency .
- Temperature control : Reactions are often conducted under reflux (e.g., 80–120°C) to balance reaction rate and side-product formation .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with UV visualization for indoloquinoxaline derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) ensures purity .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers, away from oxidizers and moisture, at 2–8°C to prevent degradation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are critical for characterizing purity and structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and hexyl/methyl group integration .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmacological studies) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., m/z 353.4 for C₂₃H₁₉N₃O) .
- Melting Point Analysis : Determines crystallinity and batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize inter-lab variability .
- Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess potency reproducibility .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, R² correlation) to identify outliers or confounding variables (e.g., solvent residues affecting activity) .
Q. What computational strategies improve reaction design and mechanistic understanding?
- Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in indoloquinoxaline cyclization .
- Reaction path searching : Tools like GRRM or AFIR explore intermediate stability and side-reaction pathways .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/base combinations for yield improvement .
Q. How can experimental design principles enhance scalability and reproducibility?
- Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify critical parameters .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor real-time reaction dynamics .
- Scale-up protocols : Maintain geometric similarity (e.g., agitation speed, heat transfer) between lab-scale and pilot reactors to preserve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
